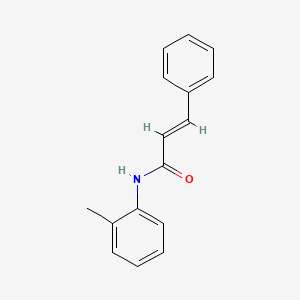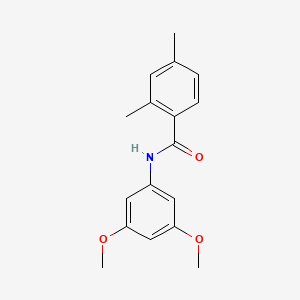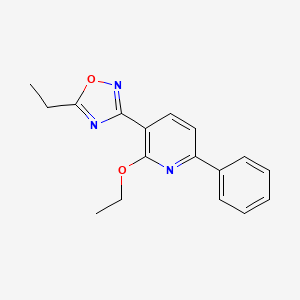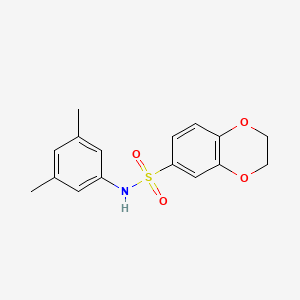amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol, also known as DNAN, is a synthetic nitroaromatic compound that has gained significant attention in recent years due to its potential use as an explosive. DNAN is a yellow crystalline solid that is soluble in most organic solvents and water. The compound has a high melting point of 210-212°C and a molecular weight of 259.28 g/mol. DNAN is synthesized using a multistep process that involves the reaction of nitrophenol with dimethylaminoethylamine and formaldehyde.
作用機序
The mechanism of action of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol as an explosive is based on its ability to rapidly release energy upon detonation. The compound undergoes a rapid exothermic reaction that produces a large amount of heat and gas. This gas expands rapidly, creating a shock wave that can cause significant damage to surrounding structures. The exact mechanism of action of this compound as a pharmaceutical or agrochemical is not well understood and requires further research.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound on humans and animals are not well studied. However, it is known that exposure to high levels of this compound can cause skin irritation, respiratory problems, and eye damage. This compound is also classified as a mutagen and a potential carcinogen, indicating that long-term exposure to the compound may increase the risk of cancer.
実験室実験の利点と制限
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol has several advantages for use in laboratory experiments. The compound is stable and can be stored for long periods without degradation. This compound is also highly soluble in most organic solvents, making it easy to work with in the lab. However, this compound is highly toxic and requires careful handling and disposal. In addition, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the use of this compound as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand the potential health effects of this compound exposure and to develop safety guidelines for handling and disposal of the compound.
合成法
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol is synthesized using a multistep process that involves the reaction of nitrophenol with dimethylaminoethylamine and formaldehyde. The first step in the synthesis of this compound involves the reaction of nitrophenol with formaldehyde to form 2,4-dinitrophenol (DNP). DNP is then reacted with dimethylaminoethylamine to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure a high yield and purity of the final product.
科学的研究の応用
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-nitrophenol has been extensively studied for its potential use as an explosive. The compound has a high energy content and is less sensitive to shock and friction than traditional explosives such as TNT. This compound has also been shown to have a lower environmental impact than other explosives, making it an attractive alternative for military and industrial applications. In addition, this compound has been studied for its potential use in the synthesis of other compounds, including pharmaceuticals and agrochemicals.
特性
IUPAC Name |
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-13(2)6-7-14(3)9-10-8-11(15(17)18)4-5-12(10)16/h4-5,8,16H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEQHJICGQGEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)


![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)
![1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5858398.png)
![N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)
![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)
![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)

